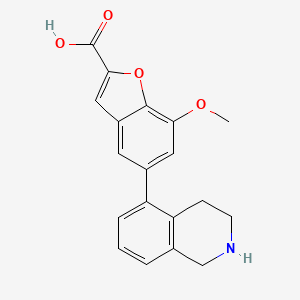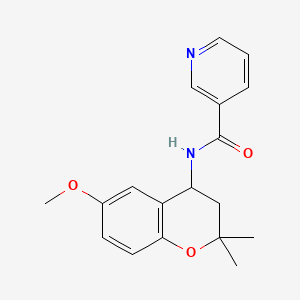![molecular formula C21H21NO3 B5466492 (1R*,2R*,6S*,7S*)-4-(2-phenoxybenzoyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5466492.png)
(1R*,2R*,6S*,7S*)-4-(2-phenoxybenzoyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R*,2R*,6S*,7S*)-4-(2-phenoxybenzoyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane, also known as PTZ-343, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of (1R*,2R*,6S*,7S*)-4-(2-phenoxybenzoyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane is not fully understood, but it is believed to work by inhibiting the activity of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is involved in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP, which can lead to increased neuronal activity and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and cognitive-enhancing properties, it has also been shown to have anti-inflammatory effects. It has been studied for its potential use in the treatment of inflammatory bowel disease and other inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of (1R*,2R*,6S*,7S*)-4-(2-phenoxybenzoyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane is its high potency and selectivity for PDE10A. This makes it a useful tool for studying the role of PDE10A in various biological processes. However, its high potency can also be a limitation, as it can be difficult to determine the optimal concentration for use in experiments.
Future Directions
There are many potential future directions for research on (1R*,2R*,6S*,7S*)-4-(2-phenoxybenzoyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane. One area of interest is in the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is in the use of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research.
Synthesis Methods
The synthesis of (1R*,2R*,6S*,7S*)-4-(2-phenoxybenzoyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane involves the reaction of 2-phenoxybenzoyl chloride with 10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a high yield.
Scientific Research Applications
(1R*,2R*,6S*,7S*)-4-(2-phenoxybenzoyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane has been studied for its potential applications in various areas of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
properties
IUPAC Name |
[(3aR,4R,7S,7aS)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-yl]-(2-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c23-21(22-12-16-17(13-22)20-11-10-19(16)25-20)15-8-4-5-9-18(15)24-14-6-2-1-3-7-14/h1-9,16-17,19-20H,10-13H2/t16-,17+,19+,20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMXHAROGQFCLS-KJWXAFIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CN(CC3C1O2)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]3CN(C[C@@H]3[C@@H]1O2)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![allyl 8-methyl-4-oxo-6-(2-phenylvinyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B5466411.png)
![1-[(3-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5466415.png)
![N,N-dimethyl-N'-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}sulfamide](/img/structure/B5466425.png)
![3-[(dimethylamino)methyl]-1-[(2-methyl-4-phenyl-5-pyrimidinyl)carbonyl]-3-pyrrolidinol](/img/structure/B5466432.png)
![5-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5466448.png)
![1-[4-biphenylyl(phenyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5466452.png)
![2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5466459.png)
![3-(allylthio)-6-(3-bromo-4,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5466462.png)
![3-hydroxy-3-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5466468.png)

![[2-oxo-2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B5466488.png)
![2-(4-chlorophenyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5466499.png)
![ethyl 1-[3-(3-tert-butylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5466504.png)
